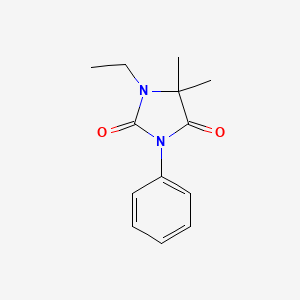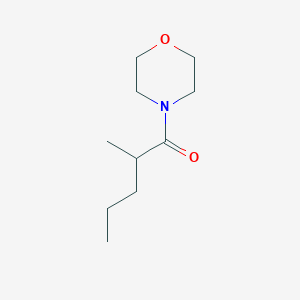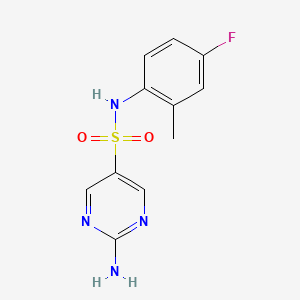
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione (EDPID) is a cyclic urea derivative that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. EDPID has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is not fully understood, but it is believed to act via multiple pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has also been found to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have antioxidant properties.
Biochemical and Physiological Effects:
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has also been found to reduce oxidative stress and inflammation in various tissues. Additionally, it has been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the main advantages of using 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. Additionally, 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the limitations of using 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, the antioxidant and anti-inflammatory properties of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione make it a promising candidate for studies related to aging and age-related diseases. Further research is also needed to optimize the synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione and improve its solubility in water.
合成法
The synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione involves the reaction of ethyl acetoacetate, phenylhydrazine, and urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via a multistep process, resulting in the formation of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione as the final product. The synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been optimized in recent years, with several modifications to the reaction conditions resulting in higher yields and improved purity.
科学的研究の応用
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications. 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been used in studies related to oxidative stress, inflammation, and cancer. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
1-ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-14-12(17)15(11(16)13(14,2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXOJWDXXRJZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(C(=O)C1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)



![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)


![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)